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Compound of Interest

Compound Name: Furan-2,3-dicarboxylic Acid

Cat. No.: B1347503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

furan-2,3-dicarboxylic acid, a significant heterocyclic organic compound. This document

details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data,

offering valuable insights for researchers and professionals engaged in organic synthesis,

medicinal chemistry, and materials science.

Core Spectroscopic Data
The structural elucidation of furan-2,3-dicarboxylic acid relies heavily on the interpretation of

its NMR and IR spectra. The following tables summarize the key quantitative data obtained

from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.90 d 1.8 H-5

6.87 d 1.8 H-4

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for furan-2,3-dicarboxylic acid is not readily available in the

searched literature. Predicted data based on computational models can be used as a

preliminary reference and for comparison with experimentally obtained spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of furan-2,3-dicarboxylic acid is expected to show characteristic absorption

bands for the carboxylic acid and furan ring moieties.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600-1450 Medium C=C stretch (Furan ring)

~1300-1200 Medium C-O stretch (Carboxylic acid)

~900 Broad O-H bend (Out-of-plane)

Note: The above IR data is predicted based on the functional groups present in furan-2,3-
dicarboxylic acid. Experimental data should be acquired for confirmation.

Experimental Protocols
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Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate

structural analysis.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of dry furan-2,3-dicarboxylic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Instrumentation and Data Acquisition:

The NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz

or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

The spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover

the expected range of chemical shifts (typically 0-15 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. The spectral width should encompass the expected range for furan and carboxylic

acid carbons (typically 0-180 ppm).

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of dry furan-2,3-dicarboxylic acid with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture

should be a fine, homogeneous powder.
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Transfer the powder to a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

Record a background spectrum of the empty sample compartment of a Fourier Transform

Infrared (FTIR) spectrometer.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualizing Spectroscopic Analysis Workflows
Understanding the logical flow of spectroscopic data analysis and the relationship between a

molecule's structure and its spectral features is essential for researchers.
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A flowchart illustrating the general workflow for spectroscopic analysis.
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Molecular Structure

Expected NMR Signals Expected IR Absorptions
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Key structural features and their expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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